![molecular formula C7H11ClF3N3 B13567373 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is a chemical compound with the molecular formula C7H10F3N3·HCl. It is known for its unique structure, which includes a trifluoromethyl group and a diazirine ring. This compound is often used in scientific research due to its photoreactive properties, making it valuable in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to the pyrrolidine moiety. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents.
Diazirine Ring Formation: The diazirine ring can be synthesized from ketones or aldehydes through a series of reactions involving hydrazine derivatives.
Coupling with Pyrrolidine: The final step involves coupling the diazirine-trifluoromethyl intermediate with pyrrolidine under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride undergoes various chemical reactions, including:
Photoreactions: Due to the presence of the diazirine ring, this compound can undergo photoreactions upon exposure to UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photoreactions and substitutions.
Common Reagents and Conditions
Photoreactions: UV light, often in the presence of a photosensitizer.
Substitution Reactions: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Photoreactions: Formation of carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: New compounds with substituted trifluoromethyl groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action of 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, allowing the compound to act as a versatile tool in chemical and biological studies. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride offers a unique combination of a pyrrolidine ring and a trifluoromethyl-diazirine moiety. This structure provides enhanced photoreactivity and stability, making it particularly valuable in applications requiring precise and controlled chemical reactions.
Propiedades
Fórmula molecular |
C7H11ClF3N3 |
|---|---|
Peso molecular |
229.63 g/mol |
Nombre IUPAC |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)3-5-1-2-11-4-5;/h5,11H,1-4H2;1H |
Clave InChI |
AQIYYPFBSNNASW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2(N=N2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


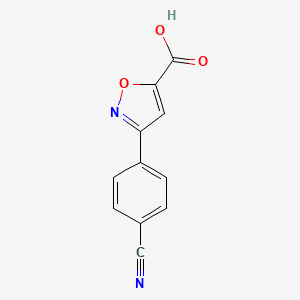

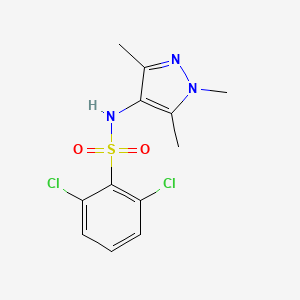
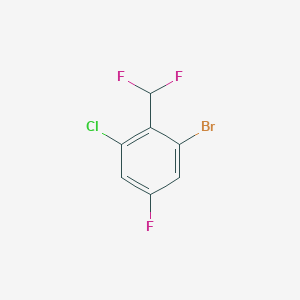



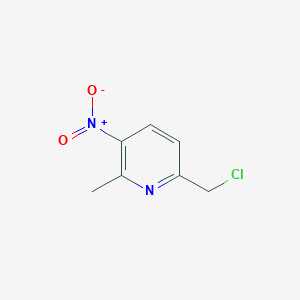

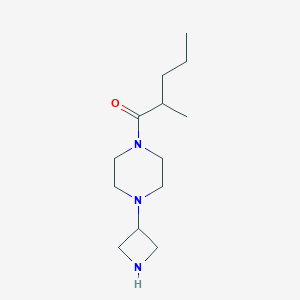
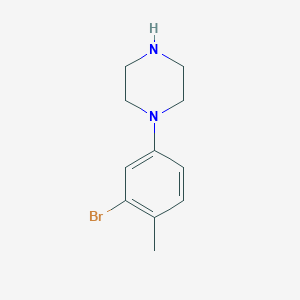
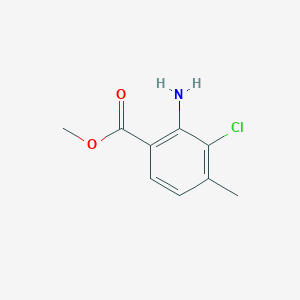
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

